(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid
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Overview
Description
(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a cyclobutane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes under UV light or using a photochemical reactor.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a cyclobutane derivative.
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced by reacting the amino-cyclobutane compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutanol or cyclobutanal derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Serves as a building block for the synthesis of peptides and peptidomimetics.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. The fluorenylmethoxycarbonyl group can also play a role in protecting the amino group during chemical reactions, ensuring selective interactions with the target molecules.
Comparison with Similar Compounds
(1S,2S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)cyclobutane-1-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activities.
Cyclobutane-1,2-dicarboxylic acid: A simpler cyclobutane derivative without the fluorenylmethoxycarbonyl group.
N-Boc-cyclobutane-1-carboxylic acid: Another protected amino-cyclobutane compound, where the protecting group is tert-butoxycarbonyl (Boc) instead of fluorenylmethoxycarbonyl.
Uniqueness: The presence of the fluorenylmethoxycarbonyl group in (1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid provides unique steric and electronic properties, making it particularly useful in peptide synthesis and as a protecting group in organic synthesis. Its chiral nature also allows for enantioselective reactions, which are crucial in the development of pharmaceuticals.
Properties
IUPAC Name |
(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)16-9-10-18(16)21-20(24)25-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t16-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJJKAORVUYVPU-SJLPKXTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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